

In-Depth Technical Guide: 1-Cyclopropylpropan-1-ol (CAS Number 18729-46-9)

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Compound of Interest

Compound Name: 1-Cyclopropylpropan-1-ol

Cat. No.: B185106

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Introduction

1-Cyclopropylpropan-1-ol is a secondary alcohol featuring a cyclopropyl group attached to the carbinol carbon. This structural motif is of interest in medicinal chemistry as the cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, potentially improving metabolic stability and binding affinity of drug candidates. This document provides a comprehensive technical overview of **1-cyclopropylpropan-1-ol**, including its chemical and physical properties, a detailed synthesis protocol, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on closely related analogs and established chemical principles.

Chemical and Physical Properties

The following table summarizes the known and estimated properties of **1-cyclopropylpropan-1-ol**.

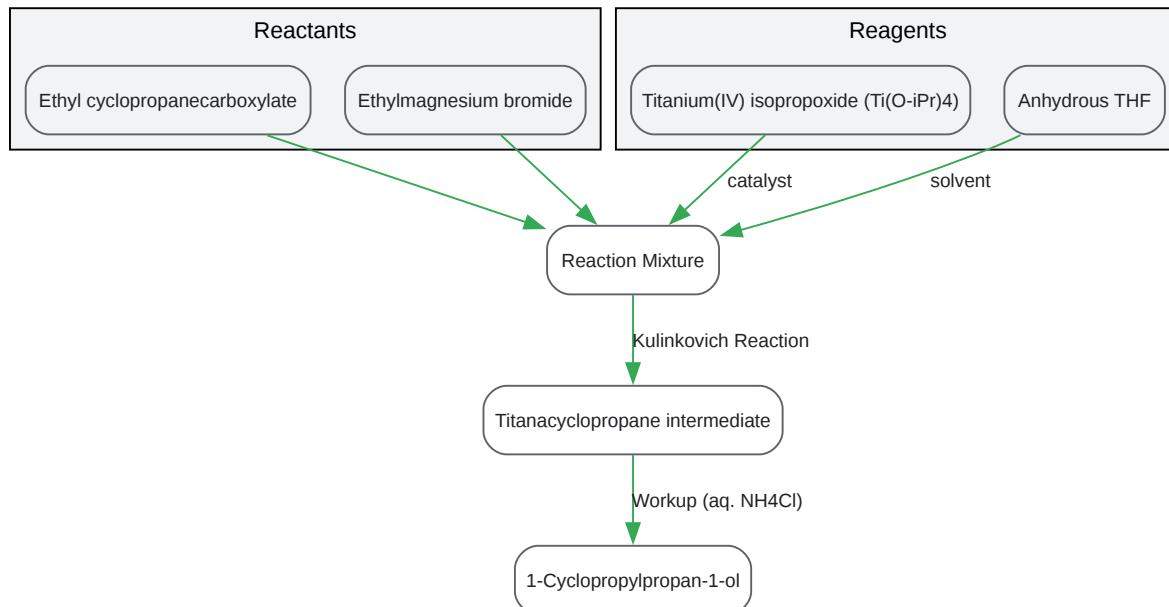
Property	Value	Source
IUPAC Name	1-cyclopropylpropan-1-ol	[PubChem] [1]
CAS Number	18729-46-9	[PubChem] [1]
Molecular Formula	C ₆ H ₁₂ O	[PubChem] [1]
Molecular Weight	100.16 g/mol	[PubChem] [1]
Physical Form	Liquid (presumed)	[Sigma-Aldrich]
Boiling Point	~140-160 °C (estimated)	[General C ₆ H ₁₂ O alcohols range] [2]
Density	~0.9 g/mL (estimated)	[Based on related compounds] [3]
Solubility	Soluble in water and common organic solvents (presumed)	[Based on related compounds] [3]
XLogP3-AA	1.2	[PubChem] [1]
Hydrogen Bond Donor Count	1	[PubChem] [1]
Hydrogen Bond Acceptor Count	1	[PubChem] [1]
Rotatable Bond Count	2	[PubChem] [1]

Synthesis

A robust and widely used method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#) This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert an ester into the corresponding cyclopropanol. For the synthesis of **1-cyclopropylpropan-1-ol**, ethyl cyclopropanecarboxylate would be the appropriate starting ester.

Proposed Synthesis Pathway: Kulinkovich Reaction

The following diagram illustrates the proposed synthetic route to **1-cyclopropylpropan-1-ol**.



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Proposed synthesis of **1-cyclopropylpropan-1-ol** via the Kulinkovich reaction.

Detailed Experimental Protocol (Adapted from a General Kulinkovich Reaction Protocol)

This protocol is adapted from a general procedure for the Kulinkovich reaction and is expected to be effective for the synthesis of **1-cyclopropylpropan-1-ol**.^[7]

Materials:

- Ethyl cyclopropanecarboxylate
- Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)
- Titanium(IV) isopropoxide or Chlorotitanium(IV) isopropoxide (solution in THF)
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: Under an inert atmosphere, a solution of ethyl cyclopropanecarboxylate (1.0 equiv) in anhydrous THF is charged into a dry round-bottom flask equipped with a magnetic stirrer.
- Addition of Catalyst: A solution of titanium(IV) isopropoxide or chlorotitanium(IV) isopropoxide (e.g., 1.0 M in THF, catalytic amount, typically 0.1-0.2 equiv) is added to the stirred solution at room temperature.
- Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
- Addition of Grignard Reagent: A solution of ethylmagnesium bromide (e.g., 1.0 M in THF, 2.0-2.5 equiv) is added dropwise to the cooled reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ester.
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- Extraction: The resulting mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).

- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-cyclopropylpropan-1-ol**.

Spectroscopic Data (Predicted)

As experimental spectra for **1-cyclopropylpropan-1-ol** are not readily available, the following are predictions based on the analysis of similar structures and general spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, carbinol, and propyl chain protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
OH	1.5 - 3.0	broad singlet	1H
CH-OH	3.0 - 3.5	triplet or doublet of triplets	1H
CH ₂ (propyl)	1.4 - 1.7	multiplet	2H
CH ₃ (propyl)	0.9 - 1.1	triplet	3H
CH (cyclopropyl)	0.7 - 1.0	multiplet	1H
CH ₂ (cyclopropyl)	0.2 - 0.6	multiplet	4H

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-OH	70 - 75
CH ₂ (propyl)	30 - 35
CH ₃ (propyl)	10 - 15
CH (cyclopropyl)	15 - 20
CH ₂ (cyclopropyl)	0 - 10

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a hydroxyl group.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Appearance
O-H stretch	3200 - 3600	Broad, strong
C-H stretch (sp ³)	2850 - 3000	Medium to strong
C-H stretch (cyclopropyl)	~3100	Weak to medium
C-O stretch (secondary alcohol)	1100 - 1150	Strong

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of secondary alcohols often shows a weak or absent molecular ion peak.

[8][9] Key fragmentation patterns include alpha-cleavage and dehydration.

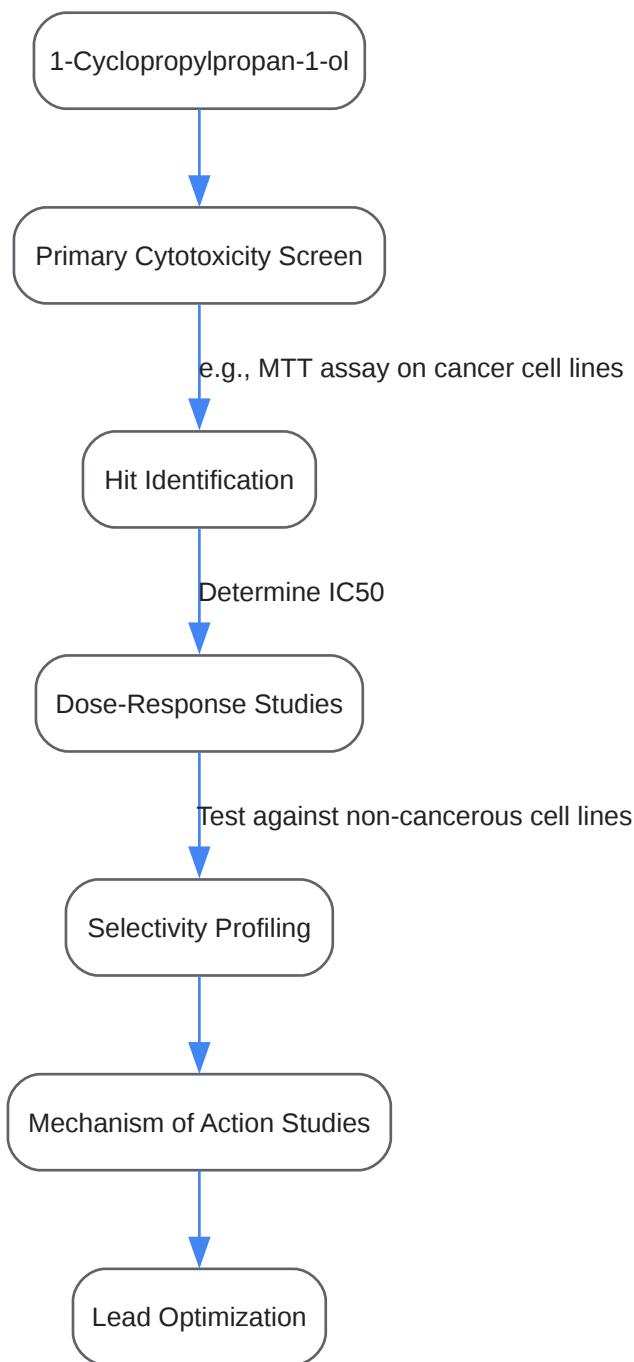
- Molecular Ion (M⁺): m/z = 100 (likely weak or absent)
- Alpha-Cleavage: Loss of an ethyl radical (M - 29) to give a fragment at m/z = 71. Loss of a cyclopropyl radical (M - 41) to give a fragment at m/z = 59.
- Dehydration: Loss of a water molecule (M - 18) to give a fragment at m/z = 82.

Biological Activity and Experimental Workflows

There is currently no specific information in the public domain regarding the biological activity or potential signaling pathway involvement of **1-cyclopropylpropan-1-ol**. For a novel, uncharacterized compound such as this, a typical initial screening cascade in a drug discovery setting would involve assessing its general cytotoxicity against a panel of human cell lines.

Hypothetical In Vitro Cytotoxicity Screening Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a novel small molecule.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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A hypothetical workflow for the initial in vitro screening of **1-cyclopropylpropan-1-ol**.

Experimental Protocol: MTT Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[13\]](#)

Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **1-Cyclopropylpropan-1-ol** (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of **1-cyclopropylpropan-1-ol**. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

1-Cyclopropylpropan-1-ol is a structurally interesting small molecule with potential applications in medicinal chemistry. While direct experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. The outlined hypothetical biological screening workflow provides a starting point for the investigation of its potential therapeutic relevance. Further experimental studies are warranted to fully elucidate the properties and biological activity of this compound.

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